Zirconium 3,5-heptanedionate

Description

Overview of Zirconium Coordination Chemistry in Advanced Materials Science Contexts

Zirconium coordination chemistry is a cornerstone of advanced materials science, offering a rich field for the development of novel materials with tailored properties. Zirconium-based compounds are integral to a wide array of applications, including the creation of robust metal-organic frameworks (MOFs), specialized catalysts, and high-performance ceramics. bohrium.comrsc.org The versatility of zirconium's coordination sphere allows for the design of complexes with specific geometries and functionalities, which is crucial for their performance in various technological domains. scispace.com

In the realm of materials science, zirconium compounds are particularly valued for their thermal and chemical stability. bohrium.com This stability makes them ideal for applications that involve harsh processing conditions, such as in the fabrication of thermal barrier coatings and dielectric films for microelectronics. cambridge.org The ability to rationally design and synthesize zirconium-based MOFs with controlled pore sizes and functionalities has opened up new avenues for gas storage and separation, as well as for targeted drug delivery. bohrium.comnih.gov

Significance of β-Diketonate Ligands, with Emphasis on 2,2,6,6-Tetramethyl-3,5-Heptanedionate (Hthd), in Zirconium Complex Design

The modification of zirconium precursors, such as zirconium propoxide, with Hthd has been extensively studied to create volatile and stable sources for the deposition of zirconium-containing thin films. utwente.nlnih.govacs.org Research has shown that the substitution of alkoxide ligands with Hthd can lead to the formation of various heteroleptic complexes, with the thermodynamically stable end product often being the fully substituted Zr(thd)4. utwente.nlnih.govacs.org The specific nature of the resulting complex can be influenced by factors such as the starting precursor and the presence of residual alcohol, which can facilitate the ligand exchange process. nih.govacs.org

It is noteworthy that some commercially available zirconium precursors, purported to be of a specific mixed-ligand composition like "Zr(OiPr)2(thd)2", have been shown through research not to exist as stable, isolable compounds under typical conditions. utwente.nlnih.govacs.org Instead, the modification process involves a series of mono- and tri-substituted intermediates. utwente.nlnih.govacs.org

Evolution of Research Perspectives on Zirconium 3,5-Heptanedionate within Academic Disciplines

Research interest in this compound, or Zr(thd)4, has evolved significantly over the years, driven by its utility in various scientific and technological fields. Initially, much of the focus was on its synthesis and fundamental characterization. cambridge.org Researchers worked to optimize synthetic routes to produce high-purity Zr(thd)4, a crucial requirement for its use as a precursor in thin-film deposition. cambridge.org

The primary application that has driven a large body of research is its use as a precursor in MOCVD for the fabrication of zirconium dioxide (ZrO2) thin films. cambridge.orgcambridge.org These films have a wide range of applications, including as dielectric layers in capacitors, protective coatings, and in optical devices. cambridge.org Studies have investigated the influence of various deposition parameters, such as substrate temperature, source temperature, and pressure, on the growth rate and properties of the resulting ZrO2 films. cambridge.orgcambridge.org For instance, it has been demonstrated that below a certain substrate temperature (around 530 °C), the deposition rate is very low. cambridge.orgcambridge.org

More recent research has expanded to explore the use of Zr(thd)4 in the synthesis of more complex materials, such as lead zirconate titanate (PZT) thin films, which are important for their piezoelectric and ferroelectric properties. lookchem.com The thermal stability and volatility of Zr(thd)4 make it a suitable zirconium source for these applications. researchgate.net Furthermore, the fundamental coordination chemistry of zirconium β-diketonate complexes continues to be an active area of investigation, with studies focusing on their crystal structures and thermal behavior. acs.orgresearchgate.net The understanding of these fundamental properties is crucial for the rational design of new and improved precursor molecules for materials synthesis.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C44H76O8Zr | echemi.com |

| Molecular Weight | 824.29 g/mol | sigmaaldrich.com |

| Appearance | White crystalline powder | lookchem.comchemicalbook.com |

| Melting Point | 332-339 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 180 °C at 0.1 mmHg (sublimes) | lookchem.comechemi.com |

| CAS Number | 18865-74-2 | sigmaaldrich.comchemicalbook.com |

Table 2: MOCVD Deposition Parameters for ZrO2 Films using Zr(thd)4

| Parameter | Range/Value | Effect on Deposition | Reference(s) |

| Substrate Temperature | 540-575 °C | Deposition rate increases with temperature. | cambridge.org |

| Source Temperature | 230-240 °C | Deposition rate increases with temperature. | cambridge.org |

| Total Pressure | 4-10 Torr | Deposition rate increases with pressure. | cambridge.org |

| Deposition Rate | 6-18 nm/min | Can be controlled by adjusting the above parameters. | cambridge.org |

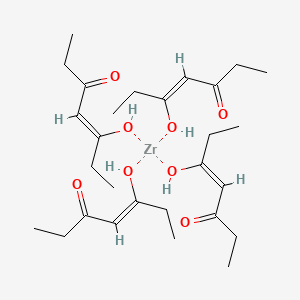

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H48O8Z |

|---|---|

Molecular Weight |

603.9 g/mol |

IUPAC Name |

(Z)-5-hydroxyhept-4-en-3-one;zirconium |

InChI |

InChI=1S/4C7H12O2.Zr/c4*1-3-6(8)5-7(9)4-2;/h4*5,8H,3-4H2,1-2H3;/b4*6-5-; |

InChI Key |

NOJOYXPRKMCQQR-ZFELYGPVSA-N |

Isomeric SMILES |

CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.[Zr] |

Canonical SMILES |

CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Zr] |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium 3,5 Heptanedionate Complexes and Derivatives

Direct Synthesis Routes of Homoleptic Zirconium(IV) 3,5-Heptanedionate Complexes

The most direct route to the homoleptic complex, Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Zr(thd)₄, involves the reaction of a zirconium precursor with a stoichiometric excess of the Hthd ligand. A common and effective method starts with a zirconium alkoxide, such as zirconium n-propoxide.

In a typical synthesis, commercial-grade zirconium n-propoxide is dried under vacuum and redissolved in a nonpolar solvent like hexane (B92381). utwente.nl The Hthd ligand, in a four-fold molar excess, is then added to the solution. The reaction mixture is heated to reflux, typically for about 30 minutes, which results in a clear, yellowish solution. Upon cooling and subsequent crystallization at low temperatures (e.g., -30 °C), the final product, Zr(thd)₄, is obtained in a nearly quantitative yield. utwente.nl This direct synthesis is efficient for producing the fully substituted, thermodynamically stable homoleptic complex.

| Parameter | Description |

| Zirconium Precursor | Zirconium n-propoxide (70 wt % in n-propanol) |

| Ligand | 2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd) |

| Stoichiometry | 1:4 molar ratio (Zr precursor: Hthd) |

| Solvent | Hexane |

| Reaction Condition | Reflux for 30 minutes |

| Isolation Method | Crystallization at -30 °C |

| Yield | Almost-quantitative |

| Data derived from a study on the modification of zirconium propoxide precursors. utwente.nl |

Ligand Exchange Reactions in Zirconium Alkoxide Precursors with 2,2,6,6-Tetramethyl-3,5-Heptanedione (Hthd)

A general strategy for moderating the high reactivity of zirconium alkoxides and improving their volatility is the partial or complete exchange of alkoxide ligands for chelating organic ligands like Hthd. utwente.nlutwente.nl Zirconium alkoxides such as zirconium isopropoxide have unsaturated coordination, making them highly sensitive to hydrolysis and pyrolysis. utwente.nlutwente.nl Modification with Hthd provides better shielding of the central metal atom, leading to more stable and volatile precursors. utwente.nlutwente.nl

The reaction between zirconium propoxide and Hthd does not proceed directly to the final Zr(thd)₄ product in all stoichiometric ratios. Instead, the reaction involves the formation of distinct intermediate compounds. Research has shown that the modification process involves mono- and tri-substituted intermediates, while the di-substituted compound, often commercially marketed as "Zr(OiPr)₂(thd)₂," has not been found to exist as a stable, isolable species. nih.gov

When zirconium n-propoxide is reacted with one equivalent of Hthd, a dimeric, mono-substituted complex, [Zr(OⁿPr)₃(thd)]₂, is formed and can be isolated as colorless crystals. utwente.nl Further reaction with additional Hthd does not lead to a stable di-substituted product. Instead, tri-substituted intermediates such as Zr(OⁱPr)(thd)₃ and its n-propoxide analogue have been identified. nih.gov Ultimately, all heteroleptic intermediates are eventually transformed into the thermodynamically stable homoleptic complex, Zr(thd)₄. nih.gov

Heteroleptic complexes, which contain a mix of different ligand types, are key intermediates in the synthesis of Zr(thd)₄ from alkoxide precursors. The isolation of these species provides insight into the reaction mechanism.

Key isolated heteroleptic intermediates include:

[Zr(OⁿPr)₃(thd)]₂ : A dimeric complex formed from the reaction of zirconium n-propoxide with one molar equivalent of Hthd. It can be crystallized from hexane at -30 °C. utwente.nl

Zr(OⁱPr)(thd)₃ : A monomeric, tri-substituted complex isolated from reactions involving zirconium isopropoxide. nih.gov

[Zr(OⁿPr)(OⁱPr)₂(thd)]₂ : A mixed-alkoxide, mono-substituted dimeric complex has also been characterized. nih.gov

These findings demonstrate that the substitution of alkoxide ligands by Hthd is not a simple stepwise process. The non-formation of a stable di-substituted intermediate suggests that once a second ligand substitution occurs, the reaction proceeds rapidly to further substitution. nih.gov

| Isolated Intermediate | Precursors | Stoichiometry (Zr:Hthd) | Structure |

| [Zr(OⁿPr)₃(thd)]₂ | Zr(OⁿPr)₄, Hthd | 1:1 | Dimeric |

| Zr(OⁱPr)(thd)₃ | Zr(OⁱPr)₄, Hthd | 1:3 | Monomeric |

| [Zr(OⁿPr)(OⁱPr)₂(thd)]₂ | Mixed Zr propoxides, Hthd | N/A | Dimeric |

| Table summarizing key characterized heteroleptic zirconium 3,5-heptanedionate derivatives. utwente.nlnih.gov |

Several factors can influence the outcome of the ligand exchange reactions, affecting the purity of the desired product and the distribution of intermediate species.

One critical parameter is the presence of residual alcohol from the commercial alkoxide precursor. Studies have shown that residual alcohol significantly facilitates the transformation of heteroleptic intermediates into the final Zr(thd)₄ product and strongly enhances the rate of this conversion. nih.gov Therefore, for the isolation of intermediates, it is crucial to use dried zirconium propoxide.

The stability of the intermediate compounds is also influenced by the nature of the alkoxide ligands. Complexes derived from isopropoxide precursors have demonstrated higher stability compared to those with n-propoxide ligands. nih.gov Furthermore, reaction time and temperature can be controlled to favor the formation of either the kinetic intermediate products or the final thermodynamic product, Zr(thd)₄. For instance, a short reflux time followed by rapid crystallization can yield intermediates, whereas prolonged reaction times will drive the equilibrium towards the fully substituted homoleptic complex. utwente.nl

Scalability Considerations for this compound Production

The scalability of Zr(thd)₄ synthesis is an important consideration due to its use as a precursor for depositing zirconia (ZrO₂) and related thin films in the electronics industry. sigmaaldrich.com The direct synthesis route described is advantageous for large-scale production due to its simplicity, use of a common solvent (hexane), and high, nearly quantitative yield. utwente.nl

Key factors for industrial-scale production include:

Process Simplicity : The one-pot synthesis involving a reflux step followed by crystallization is straightforward to implement in standard chemical reactors.

Yield and Purity : The high yield minimizes waste and reduces the need for complex purification steps beyond recrystallization, which is favorable for scaling.

Solvent Management : The use of hexane requires appropriate handling and recovery systems to ensure safety and minimize environmental impact, which is a standard consideration in chemical manufacturing.

Market Demand : The compound is commercially available, indicating that scalable and economical production methods are already in place to meet the demand for MOCVD and Atomic Layer Deposition (ALD) precursors. utwente.nl

The robust nature of the synthesis and the stability of the final product make the production of this compound a viable industrial process.

Advanced Spectroscopic and Structural Elucidation of Zirconium 3,5 Heptanedionate Systems

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

Determination of Coordination Geometry and Stereochemical Features of Zirconium(IV) Centers

Although a specific crystal structure for Zirconium 3,5-heptanedionate is not publicly available, studies on analogous zirconium β-diketonate complexes reveal that the zirconium(IV) center commonly adopts a distorted octahedral or other high-coordination geometry. The coordination environment is dictated by the number and nature of the ligands.

Analysis of Intermolecular Interactions and Crystal Packing Effects

Without a determined crystal structure, a definitive analysis of intermolecular interactions and crystal packing for this compound cannot be provided. However, in the solid state, related metal β-diketonate complexes are known to pack in ways that are influenced by van der Waals forces and, in some cases, weaker hydrogen bonding involving the ligand framework. The packing efficiency can be influenced by the steric bulk of the ligands. For instance, the low solubility and volatility of some similar compounds have been attributed to close packing and strong van der Waals interactions in their crystal structures. nih.govacs.org

Polymorphism and Structural Isomerism in this compound

There is no specific information in the reviewed literature regarding polymorphism or structural isomerism for this compound. The potential for such phenomena exists in zirconium β-diketonate complexes, driven by different crystal packing arrangements (polymorphism) or variations in ligand coordination (structural isomerism).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR Studies of Ligand Environments and Solution-Phase Intermediates

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

Detailed FT-IR and Raman spectroscopic data specifically for this compound are not available in the public domain. However, vibrational spectroscopy is a key technique for characterizing metal β-diketonate complexes. The vibrational modes associated with the C=O and C-C bonds of the ligand, as well as the Zr-O bonds, are particularly informative.

In related metal β-diketonate complexes, the FT-IR and Raman spectra typically show characteristic bands for the ligand and the metal-oxygen bonds. The positions of these bands can provide insights into the coordination of the ligand to the metal center. For instance, a downward shift in the C=O stretching frequency upon coordination is often observed, indicating a weakening of the C=O bond due to electron donation to the metal.

The table below presents a hypothetical summary of expected vibrational modes for a generic metal 3,5-heptanedionate complex based on general knowledge of related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O stretching | 1500 - 1650 |

| C-C stretching | 1400 - 1500 |

| Zr-O stretching | 400 - 600 |

| Ligand bending modes | < 1000 |

This table is illustrative and not based on experimental data for this compound.

Characterization of Functional Groups and Metal-Ligand Vibrations

The spectra of these complexes are typically characterized by a series of intense bands in the 1600-1250 cm⁻¹ region. These bands arise from the coupled vibrations of the C=O and C=C bonds within the chelate ring formed by the ligand and the metal ion. The delocalization of π-electrons within this ring means that pure C=O and C=C stretching vibrations are not observed; instead, they mix to produce characteristic antisymmetric and symmetric stretching modes.

Vibrations in the lower frequency region, typically below 700 cm⁻¹, are attributed to the metal-ligand bonds. Specifically, bands in the 600-400 cm⁻¹ range are often assigned to Zr-O stretching modes, providing direct insight into the coordination environment of the zirconium atom. Other vibrations, including C-H bending and C-CH₃ rocking modes from the ligand's alkyl groups, appear at their characteristic frequencies.

Table 1: Representative Vibrational Frequencies for Zirconium β-Diketonate Systems Data synthesized from studies on analogous metal β-diketonate compounds.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~1580 - 1550 | Antisymmetric C=O + C=C Stretching (ν(C=O + C=C)) | IR, Raman |

| ~1525 | Symmetric C=O + C=C Stretching (ν(C=O + C=C)) | IR, Raman |

| ~1250 | C-CH₃ Stretching + C-H Bending | IR |

| ~930 | C-CH₃ Rocking | IR, Raman |

| ~600 - 400 | Zr-O Stretching Modes | IR, Raman |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical technique for analyzing the volatility and thermal stability of this compound, particularly for its application as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). This method provides essential information about the molecular species present in the gas phase and their fragmentation pathways upon heating.

Studies on volatile zirconium β-diketonate precursors, such as Zr(thd)₄ (tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV)), utilize mass spectrometry to monitor the composition of the vapor phase during thermal processes. The analysis helps determine if the precursor sublimes intact as a monomeric species, which is ideal for controlled film deposition, or if it decomposes or forms oligomers in the gas phase.

The fragmentation patterns observed in mass spectra offer insights into the compound's stability. For metal β-diketonate complexes, a common fragmentation pathway involves the sequential loss of the diketonate ligands. For instance, in electrospray ionization mass spectrometry (ESI-MS) of analogous compounds, a base peak corresponding to the [M-L]⁺ species (where M is the parent molecule and L is a diketonate ligand) is frequently observed. This indicates that the metal-ligand bond is typically the most labile site for fragmentation. Further fragmentation may involve the loss of additional ligands or cleavage within the ligand itself. Analysis of residues from deposition trials has also suggested that complex decomposition can lead to the formation of zirconium cluster compounds under certain conditions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. It is particularly valuable for analyzing the composition of thin films deposited using this compound as a precursor.

When this compound or its analogues are used in a CVD process to deposit zirconium dioxide (ZrO₂) thin films, XPS is employed to verify the film's stoichiometry and purity. High-resolution scans of the core level peaks for zirconium (Zr 3d), oxygen (O 1s), and carbon (C 1s) provide detailed chemical state information.

The Zr 3d spectrum in a fully oxidized ZrO₂ film shows a characteristic doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. The binding energy of the Zr 3d₅/₂ peak is typically found around 182-183 eV, which is indicative of the Zr⁴⁺ oxidation state in zirconia.

The O 1s spectrum is often more complex and can be deconvoluted into multiple components. The main peak, typically around 530.0 eV, is attributed to the oxygen in the ZrO₂ lattice. Additional peaks at higher binding energies, such as ~531.7 eV and ~533.2 eV, are commonly assigned to surface hydroxyl (-OH) groups and adsorbed water, respectively, which can arise from exposure of the film to ambient air. The C 1s peak is monitored to assess the level of residual carbon contamination from the organic ligand, which is a critical parameter for film quality.

Table 2: Representative XPS Binding Energies for ZrO₂ Thin Films Deposited from β-Diketonate Precursors. Charge corrected to the C 1s peak at 285.0 eV.

| Spectral Region | Peak | Binding Energy (eV) | Assignment |

| Zr 3d | Zr 3d₅/₂ | ~182.2 - 183.5 | Zirconium in ZrO₂ (Zr⁴⁺) |

| Zr 3d₃/₂ | ~184.6 - 185.9 | Zirconium in ZrO₂ (Zr⁴⁺) | |

| O 1s | O 1s (I) | ~530.0 | Lattice Oxygen in ZrO₂ |

| O 1s (II) | ~531.7 | Surface Hydroxyl (-OH) Groups | |

| O 1s (III) | ~533.2 | Adsorbed Water (H₂O) | |

| C 1s | C 1s | 285.0 (Reference) | Adventitious Carbon / Precursor Residue |

Electron Microscopy Techniques (SEM, TEM) for Microstructural and Nanostructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for investigating the morphology, microstructure, and crystal structure of materials synthesized from this compound.

SEM is used to visualize the surface topography of the deposited films. It provides information on grain size, shape, packing density, and the presence of surface features like cracks or pinholes. For instance, in films deposited by aerosol-assisted CVD using zirconium β-diketonate precursors, SEM analysis has shown how deposition temperature influences the film's microstructure, revealing features ranging from deposited un-reacted precursor droplets at low temperatures to dense, columnar, or granular films at optimized higher temperatures.

TEM allows for higher-resolution imaging of the film's internal structure. Cross-sectional TEM analysis can reveal the film thickness, layer uniformity, and the nature of the interface between the film and the substrate. High-Resolution TEM (HRTEM) can resolve the atomic lattice planes of the crystalline material, allowing for the direct identification of crystal phases (e.g., monoclinic, tetragonal, or cubic ZrO₂) and the characterization of crystalline defects. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM provide further confirmation of the film's crystal structure and orientation.

Thermodynamic and Kinetic Profiles of Zirconium 3,5 Heptanedionate

Thermal Decomposition Pathways and Stability Analysis

The thermal behavior of Zr(thd)₄ dictates the temperature window available for its sublimation and transport without significant chemical breakdown. The stability of the molecule is crucial for ensuring the controlled delivery of the zirconium-containing species to the substrate surface during deposition processes.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in characterizing the thermal stability and volatility of Zr(thd)₄. TGA measures the change in mass of a sample as a function of temperature, providing direct insight into its sublimation and decomposition points. DTA, on the other hand, detects temperature differences between the sample and a reference material, identifying phase transitions and thermal events.

Studies utilizing TGA have confirmed the thermal stability and complete volatility of Zr(thd)₄. researchgate.net The analysis indicates that the compound can be effectively vaporized without leaving a significant residue, a critical attribute for a CVD precursor. researchgate.net TGA data has been used to calculate the activation energy (Eₐ) for the vaporization process of Zr(thd)₄, which was determined to be 115 kJ mol⁻¹ over a temperature range of 500–597 K. researchgate.net This value provides a quantitative measure of the energy barrier for the transition of the compound into the gas phase.

Table 1: TGA-Derived Properties of Zirconium 3,5-heptanedionate

| Parameter | Value | Temperature Range (K) | Source |

|---|---|---|---|

| Thermal Behavior | Stable and completely volatile | N/A | researchgate.net |

Vapor Pressure Characteristics and Sublimation Behavior for Gas-Phase Transport

The vapor pressure of a precursor is a direct measure of its volatility and is a key parameter for controlling its concentration in the gas stream during CVD. The relationship between vapor pressure and temperature determines the necessary operating conditions for the evaporator or sublimation source.

The vapor pressure of Zr(thd)₄ has been measured using a static method with a membrane-gauge manometer over a temperature range of 473–623 K. researchgate.net Research confirms that Zr(thd)₄ transitions into the gas phase as a monomeric species and remains so up to its decomposition temperature. researchgate.net This monomeric nature is highly advantageous for reproducible mass transport, as the presence of oligomers can complicate deposition kinetics. The enthalpy of sublimation (ΔH°sub), which is the energy required for the solid-to-gas phase transition, has been calculated from vapor pressure data using the Clausius–Clapeyron equation. One study determined the standard enthalpy of sublimation to be 85.36 (±3.60) kJ mol⁻¹ over a temperature span of 411–463 K using a TG-based transpiration technique. researchgate.net

Table 2: Sublimation Thermodynamic Data for this compound

| Thermodynamic Parameter | Value | Temperature Range (K) | Measurement Method | Source |

|---|---|---|---|---|

| Enthalpy of Sublimation (ΔH°sub) | 85.36 (±3.60) kJ mol⁻¹ | 411–463 | TG-based Transpiration | researchgate.net |

| Vapor Pressure Measured | Data Obtained | 473–623 | Static Manometer | researchgate.net |

Factors Influencing Volatility and Transport Properties for Chemical Vapor Deposition

The suitability of Zr(thd)₄ as a CVD precursor is a result of several interconnected factors that enhance its volatility and ensure stable gas-phase transport. sigmaaldrich.com

Ligand Structure: The 2,2,6,6-tetramethyl-3,5-heptanedionate ligand plays a crucial role. The bulky tert-butyl groups on the β-diketonate ligand effectively shield the central zirconium atom. This steric hindrance minimizes intermolecular interactions in the solid state, which would otherwise require more energy to overcome, thereby lowering the sublimation temperature and increasing the vapor pressure compared to complexes with less bulky ligands. researchgate.net

Monomeric Nature: As established by vapor pressure measurements, the compound sublimes to form a monomeric gas species. researchgate.net This prevents the formation of less volatile oligomers, which can lead to inconsistent precursor delivery rates and non-uniform film growth.

Thermal Stability: The compound exhibits a suitable thermal window where it is sufficiently volatile for transport but does not undergo premature decomposition before reaching the heated substrate. researchgate.net The TGA results confirm that significant mass loss is due to sublimation rather than decomposition at typical evaporator temperatures. researchgate.net

These factors collectively ensure that Zr(thd)₄ can be reliably sublimated and transported in the gas phase, allowing for precise control over the concentration of the precursor in the CVD reactor, which is essential for depositing high-quality thin films. mdpi.com

Applications of Zirconium 3,5 Heptanedionate As Precursors in Advanced Materials Fabrication

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

In Metal-Organic Chemical Vapor Deposition (MOCVD), Zr(tmhd)4 serves as a solid-state source that can be sublimated at a controlled temperature and transported by a carrier gas into a reaction chamber. There, it thermally decomposes on a heated substrate to form a thin film. The bulky organic ligands (heptanedionate) facilitate the compound's transition into the gas phase at lower temperatures while ensuring the deposition of high-purity films.

Zirconium 3,5-heptanedionate is a key precursor for depositing high-quality Zirconium Dioxide (ZrO2) thin films, which are of significant interest for dielectric and electronic applications due to their high dielectric constant and thermal stability. Using MOCVD at reduced pressures, Zr(thd)4 has been successfully used to grow excellent quality ZrO2 thin films on single-crystal silicon wafers. cambridge.org

Research has shown that the deposition rate is highly dependent on substrate temperature; for temperatures below 530 °C, the deposition rates are minimal, often less than 1 nm/min. cambridge.org The films deposited using this precursor are noted to be carbon-free. cambridge.org A significant finding is that as-deposited films consist solely of the tetragonal ZrO2 phase, which is crucial for many electronic applications. cambridge.org However, this tetragonal phase progressively transforms into the monoclinic phase when the films undergo high-temperature post-deposition annealing. cambridge.org

| Parameter | Condition/Observation | Source |

|---|---|---|

| Precursor | Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Zr(thd)4] | cambridge.org |

| Substrate | Single-crystal silicon wafers | cambridge.org |

| Deposition Rate | Very small (≤1 nm/min) at substrate temperatures below 530 °C | cambridge.org |

| Film Purity | As-deposited films are carbon free | cambridge.org |

| Crystalline Phase | Tetragonal ZrO2 in as-deposited films | cambridge.org |

| Post-Annealing Effect | Tetragonal phase transforms to monoclinic at high temperatures | cambridge.org |

Yttria-stabilized zirconia (YSZ) is a critical material for solid oxide fuel cell (SOFC) electrolytes due to its high oxygen ion conductivity. This compound is used as the zirconium source in MOCVD processes, often in combination with a corresponding yttrium precursor, to fabricate thin, dense YSZ films. These films are essential for improving SOFC performance and enabling lower operating temperatures. The precursor is suitable for techniques like aerosol-assisted chemical vapor deposition (AA-CVD), a variant of MOCVD, to produce YSZ films on various substrates.

Scandia-stabilized zirconia (ScSZ) is an alternative to YSZ that exhibits even higher ionic conductivity, making it a promising electrolyte material for next-generation SOFCs. Non-porous ZrO2-Sc2O3 layers have been synthesized on tubular substrates via the MOCVD method using Zr(tmhd)4 as the zirconium reactant and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) (Sc(tmhd)3) as the scandium source. These layers can be deposited at temperatures between 600–700 °C under both reduced and near-atmospheric pressures. spiedigitallibrary.org The resulting films are either amorphous or nanocrystalline with controlled chemical composition. spiedigitallibrary.org Specifically, layers synthesized at 700 °C are nanocrystalline, and those with 14 mol.% Sc2O3 content exhibit a rhombohedral structure. spiedigitallibrary.org

This compound is also an established precursor for fabricating more complex mixed-metal oxide films, which are valued for their ferroelectric and piezoelectric properties. It is specifically identified as a zirconium source precursor for creating high-quality lead niobium zirconate titanate (PNZT) films via MOCVD. sigmaaldrich.comsigmaaldrich.com

Furthermore, it has been used in the deposition of the related and widely studied lead zirconate titanate (PZT) films. spiedigitallibrary.orgresearchgate.net In these processes, Zr(thd)4 is used in conjunction with precursors for lead, such as lead bis-tetramethylheptanedionate [Pb(thd)2], and titanium. spiedigitallibrary.org PZT perovskite phase nucleation has been observed to start at deposition temperatures over 550°C, with grain growth becoming dominant at 650°C and above. spiedigitallibrary.org

The properties of films deposited using this compound are strongly dependent on the MOCVD process parameters. The control of temperature, pressure, and solvent choice is critical for tailoring film growth kinetics and final microstructure.

Temperature: Substrate temperature is a key factor. For pure ZrO2, deposition rates are negligible below 530°C but increase significantly at higher temperatures. cambridge.org For ScSZ, nanocrystalline films are formed at 700°C, while lower temperatures may result in amorphous layers. spiedigitallibrary.org In PZT deposition, the perovskite phase begins to nucleate above 550°C, with grain size increasing at higher temperatures. spiedigitallibrary.org

Pressure: The synthesis of ScSZ layers has been demonstrated under both reduced and near-atmospheric pressures, allowing for flexibility in process design to achieve non-porous films. spiedigitallibrary.org

Solvent: In liquid-delivery and aerosol-assisted MOCVD systems, the solvent used to dissolve the precursor can influence aerosol formation and transport, thereby affecting growth rates and film uniformity.

| Film Type | Parameter | Effect | Source |

|---|---|---|---|

| ZrO2 | Substrate Temperature | Deposition rate is very low (<1 nm/min) below 530°C. | cambridge.org |

| Post-Anneal Temperature | High temperatures cause transformation from tetragonal to monoclinic phase. | cambridge.org | |

| ScSZ | Synthesis Temperature | Nanocrystalline films form at 700°C; amorphous at lower temperatures. | spiedigitallibrary.org |

| Pressure | Non-porous layers can be deposited under reduced or near-atmospheric pressure. | spiedigitallibrary.org | |

| PZT | Deposition Temperature | Perovskite nucleation begins >550°C; grain growth dominates at ≥650°C. | spiedigitallibrary.org |

Atomic Layer Deposition (ALD) Applications

While less common than in MOCVD, this compound has also been successfully employed as a precursor in Atomic Layer Deposition (ALD). ALD is a technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision, based on sequential, self-limiting surface reactions.

Zr(TMHD)4 has been used to deposit ZrO2 films onto high-surface-area mesoporous silica. nsf.gov In this process, the substrate is first exposed to vaporized Zr(TMHD)4 at an elevated temperature (e.g., 523 K or 250°C), followed by a purge and then an oxidation step, often at a higher temperature (e.g., 773 K or 500°C), to form the oxide layer. nsf.gov This method produces zirconia films that are conformal to the substrate's pore structure. nsf.gov

The precursor is also utilized in the ALD of complex oxides. aip.org For the deposition of PZT thin films, Zr(TMHD)4 serves as the zirconium source, heated to 190°C during growth, and is pulsed sequentially with lead and titanium precursors and an oxygen source. aip.org Understanding the incubation period when depositing one oxide on another is crucial for achieving precise composition control in these multi-component films. aip.org

Information regarding "this compound" for the specified applications is not available in the provided search results.

Extensive searches for detailed research findings on the chemical compound "this compound" have yielded insufficient information regarding its specific applications in the following areas:

Integration into Nanoparticle Synthesis for Catalyst Supports and Other Functional Materials

Sol-Gel Processing Applications

The available scientific and technical literature focuses predominantly on other zirconium precursors for these processes, such as zirconium alkoxides (e.g., zirconium isopropoxide, zirconium n-propoxide), zirconium salts (e.g., zirconyl chloride, zirconyl nitrate), and to a lesser extent, other beta-diketonates like zirconium acetylacetonate (B107027).

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound for these specific applications based on the information retrieved. No data tables or detailed research findings for this particular compound in the context of nanoparticle synthesis for catalysts or sol-gel processing could be located.

Catalytic Applications of Zirconium 3,5 Heptanedionate Complexes

Zirconium 3,5-Heptanedionate as a Component in Polymerization Catalysis

While zirconium complexes are widely utilized as catalysts in the oligomerization and polymerization of olefins, specific research detailing the application of this compound in these processes is not extensively available in the current literature. The field is predominantly focused on other ligand systems such as metallocenes and non-metallocene complexes with chelating phenolate, naphtholate, or aminopyridinato ligands. acs.org These alternative systems have demonstrated high activity and stereospecificity in producing polyolefins. acs.org The catalytic performance in olefin polymerization is highly dependent on the ligand framework surrounding the zirconium center, which influences the electronic and steric environment of the active site. nsf.gov

Role in Carbamate (B1207046) Exchange Reactions for Polyurethane Reprocessing and Synthesis

Zirconium β-diketonate complexes have garnered significant attention as effective and less toxic alternatives to traditional organotin catalysts for the reprocessing and synthesis of polyurethanes (PUs). acs.orgnsf.gov These catalysts facilitate carbamate exchange reactions, which are fundamental to the dynamic covalent chemistry enabling the reprocessing of cross-linked PU thermosets. nsf.govnsf.gov

The catalytic activity of zirconium β-diketonates in carbamate exchange is significantly influenced by the steric hindrance of the ligands. A relevant comparison can be drawn between Zirconium acetylacetonate (B107027) (Zr(acac)4) and the more sterically hindered Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate (Zr(tmhd)4), which serves as a close structural analog to this compound.

Studies have shown that both Zr(acac)4 and Zr(tmhd)4 are effective catalysts for reprocessing PU thermosets, exhibiting stress relaxation times that are similar to or even faster than the commonly used dibutyltin (B87310) dilaurate (DBTDL). nsf.gov In stress relaxation analysis of reprocessed PU foams, materials containing either of the zirconium-based catalysts demonstrated desirable thermomechanical properties. nsf.gov Specifically, at 160 °C, both Zr(acac)4 and Zr(tmhd)4 facilitate rapid carbamate exchange, with characteristic stress relaxation times (τ*) of less than two minutes, with higher catalyst loading generally leading to shorter relaxation times. nsf.gov

The following table summarizes the comparative performance of these catalysts in reprocessed polyurethane foams:

| Catalyst | Catalyst Loading (mol%) | Characteristic Stress Relaxation Time (τ*) at 160 °C (s) |

| Zr(acac)₄ | 1 | ~120 |

| 2 | ~60 | |

| 5 | ~20 | |

| Zr(tmhd)₄ | 1 | ~200 |

| 2 | ~100 | |

| 5 | ~40 | |

| DBTDL | 1 | ~150 |

| 2 | ~75 | |

| 5 | ~30 |

Data is estimated from graphical representations in the source material and is intended for comparative purposes. nsf.gov

Recent research has revealed that Zr(acac)4 undergoes a thermal activation process within the polyurethane network during reprocessing, transforming it into a more active catalyst for carbamate exchange. acs.orgnsf.govdigitellinc.com This activation, which occurs at temperatures above 140 °C, is associated with the irreversible loss of one or more acetylacetonate ligands. acs.orgnsf.gov In contrast, the more sterically hindered Zr(tmhd)4 does not exhibit this thermal activation behavior. acs.orgnsf.govdigitellinc.com

The proposed mechanism for the thermal activation of Zr(acac)4 involves the loss of a protonated acetylacetonate ligand, followed by the coordination of functional groups present in the polyurethane, such as alcohols or carbamates. digitellinc.com This ligand exchange process is crucial for the generation of the more active catalytic species. nsf.gov Density functional theory calculations and experimental evidence suggest that the irreversible exchange of the acetylacetonate ligand with an alkoxide or carbamate reduces the activation energy for both the formation and the reversion of the urethane (B1682113) bond. acs.orgnsf.gov

This thermal activation has practical implications for both PU reprocessing and synthesis. For instance, a Zr(acac)4 catalyst that has been activated in the presence of a polyol precursor has been shown to produce more porous and less dense PU foams compared to those made with the unactivated catalyst. acs.orgnsf.gov The stability of the β-diketonate ligand is therefore a critical factor in the catalytic activity of these zirconium complexes. The steric bulk of the ligands in Zr(tmhd)4 prevents the ligand loss and subsequent activation that is observed with Zr(acac)4. acs.orgnsf.gov This difference in thermal behavior underscores the importance of ligand design in developing catalysts with tailored activities for specific applications in polyurethane chemistry.

Computational and Theoretical Investigations of Zirconium 3,5 Heptanedionate

Density Functional Theory (DFT) Studies of Molecular and Electronic Structures

While specific Density Functional Theory (DFT) studies exclusively focused on Zirconium 3,5-heptanedionate are not abundant in the literature, extensive computational work on the closely related and structurally similar Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), Zr(tmhd)₄, and other zirconium β-diketonates provides a strong basis for understanding its molecular and electronic properties.

DFT calculations are a cornerstone of modern computational chemistry for investigating the electronic structure of transition metal complexes. rsc.org These studies typically involve optimizing the molecular geometry to find the lowest energy structure and then analyzing the electron distribution and molecular orbitals. For Zirconium(IV) β-diketonate complexes, the central zirconium atom is typically coordinated to four bidentate β-diketonate ligands, resulting in an eight-coordinate metal center. The coordination geometry is often a distorted square antiprism or dodecahedron.

The electronic structure of these complexes is characterized by the interaction between the metal d-orbitals and the π-system of the β-diketonate ligands. The highest occupied molecular orbitals (HOMOs) are generally centered on the π-orbitals of the ligands, while the lowest unoccupied molecular orbitals (LUMOs) are typically dominated by the zirconium d-orbitals. This electronic arrangement is crucial for understanding the compound's reactivity and its potential applications, for instance, as a precursor in materials science. elsevierpure.com

DFT calculations on analogous zirconium complexes, such as zirconium hydroxide, have been used to determine properties like the band gap. researchgate.net Similar computational approaches for this compound would elucidate its electronic characteristics. Studies on zirconium tetrahydroborate have also successfully employed DFT to understand its electronic structure. acs.org The methodologies from these studies are directly applicable to this compound.

Table 1: Predicted Molecular and Electronic Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Coordination Geometry | Distorted square antiprism or dodecahedron | Based on structural data for Zr(tmhd)₄ and other eight-coordinate Zr(IV) complexes. |

| Zr-O Bond Distances | ~2.15 - 2.25 Å | Inferred from typical Zr-O bond lengths in similar β-diketonate complexes. |

| Ligand Conformation | Planar β-diketonate backbone with chelation to the Zr center | Characteristic coordination mode of β-diketonate ligands. |

| Nature of HOMO | Primarily ligand-based π-orbitals | General electronic structure trend for transition metal β-diketonates. |

| Nature of LUMO | Primarily Zirconium d-orbitals | General electronic structure trend for transition metal β-diketonates. |

| Predicted Band Gap | Wide band gap semiconductor | Based on the electronic structure of similar zirconium complexes like Zr(OH)₄, which has a computationally predicted wide band gap. researchgate.net |

This table is generated based on data from analogous compounds and general principles of coordination chemistry, in the absence of direct computational studies on this compound.

Modeling of Ligand Exchange Dynamics and Reaction Activation Energies

The dynamics of ligand exchange are fundamental to the reactivity of this compound, particularly in applications like catalysis and chemical vapor deposition. Computational modeling can provide detailed mechanistic pathways and the associated activation energies for these processes.

Studies on the ligand exchange of tetrakis(acetylacetonato)zirconium(IV), [Zr(acac)₄], a close structural analog, have shown that the reaction can proceed through an associative mechanism. rsc.org This involves the formation of a nine-coordinate intermediate before the departure of a ligand. The activation parameters for the ligand exchange in [Zr(acac)₄] have been experimentally determined, providing a benchmark for computational studies. rsc.org For example, the enthalpy of activation (ΔH‡) for a key step in the exchange process in C₆D₆ was found to be 38.1 ± 0.1 kJ mol⁻¹, with a negative entropy of activation (ΔS‡) of –85.9 ± 0.4 J K⁻¹ mol⁻¹, which is consistent with an associative pathway. rsc.org

Computational modeling of such a process for this compound would involve mapping the potential energy surface for the approach of a free ligand and the subsequent departure of a coordinated one. DFT is a suitable method for calculating the energies of the reactants, products, transition states, and any intermediates along the reaction coordinate.

Ab initio molecular dynamics simulations have been successfully used to study the trajectory of ligand rearrangement on zirconium oxo clusters, demonstrating the feasibility of computationally modeling dynamic processes in zirconium coordination compounds. researchgate.net These simulations can reveal complex concerted motions involved in ligand exchange. The activation energy for ligand replacement is a critical parameter that dictates the reaction rate. rsc.org Computational methods can calculate this energy barrier, providing insights into the lability of the ligands. For this compound, the steric bulk of the heptanedionate ligands compared to acetylacetonate (B107027) would likely influence the activation energy for ligand exchange.

Table 2: Comparison of Experimental Activation Parameters for Ligand Exchange in [Zr(acac)₄]

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Proposed Mechanism |

| CDCl₃ | 33.7 ± 2.3 | -87.8 ± 8.1 | Associative |

| C₆D₆ | 38.1 ± 0.1 | -85.9 ± 0.4 | Associative |

Data sourced from experimental studies on [Zr(acac)₄] and serves as a reference for potential computational investigations on this compound. rsc.org

Prediction of Volatility and Intermolecular Interactions through Computational Chemistry

The volatility of metal β-diketonates is a critical property for their use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). Computational chemistry can aid in predicting volatility by examining the intermolecular interactions that must be overcome for the compound to enter the gas phase.

The volatility of metal β-diketonates is influenced by factors such as molecular weight and intermolecular forces. researchgate.net While increased molecular weight generally decreases volatility, the nature of the substituents on the β-diketonate ligand plays a crucial role in modulating intermolecular interactions. For instance, bulky alkyl groups, such as those in the 3,5-heptanedionate ligand, can effectively shield the polar metal-oxygen core of the molecule, leading to weaker intermolecular interactions and thus higher volatility compared to less sterically hindered analogs like acetylacetonates. researchgate.net

Computational methods can be used to calculate the strength of these intermolecular interactions. By analyzing the crystal structure, one can identify the types of close contacts between molecules, such as van der Waals forces and potential weak C-H···O interactions. Quantum chemical calculations can then be employed to quantify the energy of these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion. researchgate.net

Modeling the sublimation enthalpy (ΔHsub), which is directly related to volatility, is a key target for computational prediction. While direct and accurate prediction of ΔHsub is challenging, trends in volatility can be rationalized by comparing the calculated intermolecular interaction energies for a series of related compounds. researchgate.net For this compound, the dominant intermolecular forces are expected to be London dispersion forces due to the large nonpolar alkyl groups.

Table 3: Factors Influencing the Volatility of Metal β-Diketonates and the Role of Computational Chemistry

| Factor Influencing Volatility | Effect on Volatility | Computational Approach |

| Molecular Weight | Generally, increasing molecular weight decreases volatility. | A fundamental property easily calculated from the molecular formula. |

| Intermolecular Forces | Weaker forces lead to higher volatility. | Calculation of intermolecular interaction energies using methods like DFT with dispersion corrections or SAPT. Analysis of non-covalent interactions in the predicted crystal structure. |

| Steric Hindrance | Bulky ligands can shield the polar core, reducing intermolecular interactions and increasing volatility. | Molecular modeling to visualize the molecular surface and assess the degree of shielding of the Zr-O core. |

| Molecular Symmetry | Higher symmetry can lead to more efficient crystal packing, potentially affecting volatility. | Prediction of the molecular point group and analysis of the crystal packing efficiency through computational crystallography. |

Future Research Directions and Emerging Applications

Crafting the Next Generation of Precursors: The Quest for Enhanced Volatility and Reactivity

The performance of chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes is intrinsically linked to the properties of the precursor material. For Zirconium 3,5-heptanedionate, a primary area of future research lies in the rational design and synthesis of novel analogues with tailored volatility and reactivity profiles.

Researchers are actively exploring modifications to the ligand structure of this compound to enhance its vapor pressure and lower its melting point. This would allow for more efficient and controlled delivery of the zirconium precursor to the reaction chamber, particularly at lower temperatures. One approach involves the introduction of fluorine atoms into the heptanedionate ligand, which can increase the molecule's volatility. Another strategy focuses on the synthesis of related zirconium compounds with different β-diketonate ligands, such as zirconium pivalate, to achieve improved thermal stability and deposition characteristics.

The goal is to develop a new generation of zirconium precursors that offer a wider processing window and are compatible with a broader range of substrates and co-reactants. This will be crucial for the fabrication of next-generation electronic and optical devices with increasingly complex architectures.

Powering the Future: this compound in Advanced Functional Materials

The exploration of new applications for materials derived from this compound is a rapidly expanding field, with significant potential in energy storage and sensor technologies.

Energy Storage: Zirconium dioxide (ZrO₂) thin films, deposited using this compound as a precursor, are being investigated for their potential in next-generation energy storage devices. These thin films can serve as dielectric layers in high-density capacitors and as protective coatings for electrodes in lithium-ion batteries. The uniform and conformal nature of films grown by ALD using this precursor is particularly advantageous for these applications, as it allows for the creation of ultra-thin, pinhole-free layers that enhance performance and stability. Future research will focus on optimizing the deposition process to tailor the electrical properties of the zirconia films for specific energy storage applications.

Sensors: The high surface area and chemical sensitivity of nanostructured zirconium dioxide make it an attractive material for chemical and biological sensors. By carefully controlling the deposition parameters of this compound, it is possible to create porous zirconia thin films with a large number of active sites for detecting specific molecules. Researchers are exploring the use of these materials in gas sensors for environmental monitoring and in biosensors for medical diagnostics. The ability to integrate these sensor materials directly onto silicon-based electronics opens up possibilities for the development of compact and highly sensitive sensing devices.

Building with Precision: Integration into Hybrid and Nanostructured Systems

A significant area of future research involves the integration of this compound into the fabrication of hybrid and nanostructured materials. This approach allows for the creation of materials with unique combinations of properties that are not achievable with single-component systems.

Hybrid Materials: this compound can be used in conjunction with organic precursors to create organic-inorganic hybrid materials. These materials combine the processability and flexibility of polymers with the durability and functionality of ceramics. For example, zirconia-polymer hybrid coatings are being developed for applications requiring high scratch resistance and optical transparency. Future work will focus on developing new synthetic routes to achieve precise control over the composition and structure of these hybrid materials at the molecular level.

Nanostructured Materials: The use of this compound in bottom-up nanofabrication techniques is enabling the creation of complex nanostructured materials. For instance, ALD with this precursor can be used to coat three-dimensional nanostructures, such as nanowires and nanotubes, with a uniform layer of zirconium dioxide. This allows for the precise tuning of the electronic, optical, and catalytic properties of these nanomaterials. The integration of zirconia into nanostructured systems is expected to lead to breakthroughs in areas such as catalysis, photonics, and nanoelectronics. Zirconium-based nanocomposites are also being investigated for their potential as bioactive agents and green catalysts in various chemical syntheses.

A Window into the Reaction: Advanced In-Situ Characterization Techniques

A deeper understanding of the fundamental reaction mechanisms of this compound during deposition processes is crucial for optimizing film growth and material properties. Future research will increasingly rely on advanced in-situ characterization techniques to monitor these reactions in real-time.

Techniques such as quartz crystal microbalance (QCM), mass spectrometry, and infrared spectroscopy, when integrated into deposition reactors, can provide valuable insights into the surface chemistry and reaction kinetics. For example, in-situ QCM can monitor the mass change on a substrate with sub-monolayer sensitivity, allowing for the precise determination of growth rates and the identification of self-limiting reactions in ALD. Mass spectrometry can be used to identify the byproducts of the deposition reaction, providing clues about the decomposition pathways of the precursor.

Q & A

Q. Methodological

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis. Store in ventilated areas away from heat sources .

- Exposure control : Use fume hoods, NIOSH-certified respirators, and chemical-resistant gloves (e.g., nitrile) during synthesis .

- Waste disposal : Hydrolyze residual precursor in ethanol/water mixtures to neutralize reactivity before disposal .

Can Zr(tmhd)₄ form mixed-ligand complexes to modulate thin-film properties?

Advanced

Yes. Co-deposition with ancillary ligands (e.g., 2,2'-bipyridine) modifies:

- Coordination geometry : Bidentate ligands displace β-diketonate groups, altering Zr’s oxidation state and film crystallinity .

- Deposition kinetics : Ligand-exchange reactions (e.g., in solution or gas phase) can reduce decomposition temperatures by stabilizing intermediates .

What role does Zr(tmhd)₄ play in depositing functional oxide films for microelectronics?

Basic

Zr(tmhd)₄ is a precursor for ZrO₂ films, which are used as high-κ dielectrics. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.